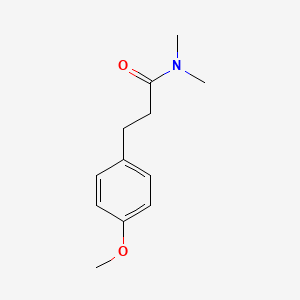

3-(4-methoxyphenyl)-N,N-dimethylpropanamide

Description

The study of 3-(4-methoxyphenyl)-N,N-dimethylpropanamide is situated at the intersection of several key areas of organic and medicinal chemistry. Its molecular architecture, featuring an amide functional group and an aryl-substituted propanamide scaffold, makes it a relevant case study for understanding the principles of molecular design and the exploration of new chemical entities.

The amide functional group is one of the most fundamental and prevalent linkages in organic chemistry and biochemistry. Its importance stems from a combination of stability and reactivity, which makes it a versatile building block in the synthesis of a vast array of organic molecules. The planarity of the amide bond, a result of resonance delocalization, imparts conformational rigidity to molecules, a crucial factor in the design of compounds that interact with biological targets such as enzymes and receptors.

In organic synthesis, the formation of amide bonds is a cornerstone reaction, with numerous well-established methods available to chemists. These reactions are integral to the construction of peptides, polymers, and a wide range of pharmaceuticals. The hydrogen bonding capabilities of primary and secondary amides, acting as both hydrogen bond donors and acceptors, are critical for establishing specific intermolecular interactions that govern the three-dimensional structures of molecules and their binding affinities.

The aryl-substituted propanamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The presence of an aromatic ring connected to a three-carbon amide chain provides a versatile framework that can be readily modified to tune the pharmacokinetic and pharmacodynamic properties of a molecule. The methoxy (B1213986) group on the phenyl ring of this compound is a common feature in drug design, often introduced to enhance metabolic stability and improve oral bioavailability.

Research into aryl-substituted propanamides has led to the development of compounds with a wide range of therapeutic applications. For instance, analogues of this scaffold have been investigated for their potential as analgesics, anti-inflammatory agents, and anticonvulsants. The ability to systematically modify the aromatic ring and the amide functionality allows for the exploration of structure-activity relationships, guiding the optimization of lead compounds in drug discovery programs. For example, a study on N-(4-methoxyphenyl)pentanamide, a related compound, has shown anthelmintic properties, highlighting the potential for this class of molecules in treating parasitic infections. nih.gov

A thorough review of the current scientific literature and chemical databases reveals a significant gap in the specific research dedicated to this compound. While its constituent parts, the 4-methoxyphenyl (B3050149) group and the N,N-dimethylpropanamide moiety, are well-represented in a variety of chemical studies, the exact combination present in this molecule appears to be largely unexplored.

This lack of specific data presents both a challenge and an opportunity. The primary research gap is the absence of experimental data on its synthesis, characterization, and biological activity. While a plausible synthetic route can be inferred from standard amide bond formation reactions—such as the coupling of 3-(4-methoxyphenyl)propanoic acid with dimethylamine (B145610)—no specific published procedures for this exact molecule are readily available.

Future research directions should, therefore, focus on the following areas:

Synthesis and Characterization: The development and optimization of a reliable synthetic route to produce this compound in high yield and purity. This would be followed by a comprehensive characterization of its physicochemical properties.

Biological Screening: Given the prevalence of the aryl-propanamide scaffold in bioactive molecules, a broad biological screening of this compound is warranted. This could uncover potential therapeutic applications in areas such as neuropharmacology, oncology, or infectious diseases.

Structural Biology: Should any significant biological activity be identified, crystallographic studies of the compound in complex with its biological target would provide valuable insights into its mechanism of action and guide further structural modifications.

The exploration of this currently understudied molecule could lead to the discovery of new chemical probes or therapeutic leads, underscoring the importance of systematically investigating novel chemical space.

Interactive Data Table: Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C12H17NO2 | 207.27 | Not Available |

| N-(4-Methoxyphenyl)-2,2-dimethylpropanamide | C12H17NO2 | 207.27 | 56619-94-4 |

| N-(3-Methoxyphenyl)-2,2-dimethylpropanamide | C12H17NO2 | 207.27 | 56619-93-3 |

| 3-(4-methoxyphenyl)propanamide (B3023155) | C10H13NO2 | 179.22 | 5553-53-7 |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N,N-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-13(2)12(14)9-6-10-4-7-11(15-3)8-5-10/h4-5,7-8H,6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPPUVKBWPVSLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 4 Methoxyphenyl N,n Dimethylpropanamide

Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Recent advancements in catalysis have introduced innovative methods for constructing the carbon framework and introducing the amide functionality of 3-(4-methoxyphenyl)-N,N-dimethylpropanamide. These methods often employ transition metal catalysts to facilitate reactions that are more efficient and environmentally benign than traditional methods.

Copper-Catalyzed Borrowing Hydrogen Reactions for α-Alkylation of Amides

A novel and efficient approach for the α-alkylation of amides involves a copper-catalyzed borrowing hydrogen (BH) reaction. This strategy utilizes alcohols as alkylating agents, which are readily available and produce water as the only byproduct, aligning with the principles of green chemistry. acs.org In this process, a copper catalyst, often generated in situ from a simple copper salt like copper(II) acetate (B1210297) (Cu(OAc)₂), facilitates the temporary dehydrogenation of an alcohol to an aldehyde. acs.orgacs.org This aldehyde then undergoes a condensation reaction with an amide, such as N,N-dimethylacetamide, to form an α,β-unsaturated amide intermediate. acs.org The "borrowed" hydrogen is then used to hydrogenate the carbon-carbon double bond of this intermediate, yielding the final α-alkylated amide. acs.org

This methodology is advantageous due to its use of a commercially available and inexpensive copper salt as a precatalyst without the need for additional ligands or supports. acs.org The reaction demonstrates good yields and excellent selectivity for a variety of substituted benzyl (B1604629) alcohols and alkyl alcohols. acs.orgnih.gov Mechanistic studies have confirmed the role of the aldehyde and the α,β-unsaturated amide as key intermediates and have highlighted the dual function of the copper catalyst in both the alcohol dehydrogenation and the hydrogenation of the C=C bond. acs.orgfigshare.com

| Parameter | Description | Source |

|---|---|---|

| Catalyst | In situ-generated copper particles from Cu(OAc)₂ | acs.orgnih.gov |

| Reactants | Acetamides and various substituted benzyl or alkyl alcohols | acs.orgnih.gov |

| Key Intermediates | Aldehyde and α,β-unsaturated amides | acs.orgfigshare.com |

| Advantages | Simple, ligand-free, environmentally friendly (water as byproduct) | acs.org |

Manganese-Catalyzed Direct C-C Coupling via Hydrogen Borrowing

Manganese, an earth-abundant and low-cost metal, has emerged as a powerful catalyst for C-C bond formation through hydrogen auto-transfer or borrowing hydrogen strategies. beilstein-journals.org This approach allows for the direct C-alkylation of unactivated amides using alcohols as the alkylating agents. nih.gov The reaction proceeds via a metal-catalyzed dehydrogenation of the alcohol to form a reactive aldehyde and a metal hydride species. beilstein-journals.org The aldehyde then couples with the nucleophilic α-carbon of the amide, and the borrowed hydrogen is subsequently used to reduce the resulting unsaturated intermediate. beilstein-journals.org

This methodology offers a broad substrate scope, accommodating various aryl, heteroaryl, and aliphatic alcohols, and provides the C-C coupled products in good yields. nih.gov The use of manganese complexes as catalysts is a significant step towards more sustainable chemical synthesis. beilstein-journals.org The process is highly atom-economical, with water being the only side-product. beilstein-journals.org

Organometallic Reagent Application in Continuous Flow and Batch Synthesis

The synthesis of this compound can also be achieved using organometallic reagents in both traditional batch and modern continuous flow setups. Continuous flow processing of organometallic reagents, such as Grignard reagents, offers several advantages, including improved safety, better heat and mass transfer, and the potential for telescoped reactions. nih.gov

In a potential flow synthesis, an organometallic reagent could be reacted with a suitable electrophile in a reactor coil. nih.gov The resulting intermediate can then be directly channeled into a subsequent reaction coil for further transformation, such as acylation, to form the final amide product. nih.gov This approach allows for precise control over reaction parameters and can lead to higher productivity and yields compared to batch processes. nih.gov

Conventional Amide Coupling Strategies

Traditional methods for amide bond formation remain highly relevant and are widely used for the synthesis of compounds like this compound. These methods typically involve the activation of a carboxylic acid followed by reaction with an amine.

Carboxylic Acid Activation and Amination Protocols (e.g., SOCl₂/Dimethylamine)

A common and straightforward method for synthesizing amides is through the conversion of a carboxylic acid to a more reactive acyl chloride. orgsyn.org Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are frequently used for this purpose. orgsyn.org The resulting acyl chloride is then reacted with an amine, in this case, dimethylamine (B145610), in the presence of an acid scavenger to produce the desired amide. orgsyn.org

While this method is effective, it has drawbacks, including the use of hazardous reagents that produce corrosive byproducts. orgsyn.org An alternative approach involves the direct reaction of p-anisidine (B42471) with 3-chloropropionyl chloride in a solvent like N,N-dimethylformamide (DMF), which can also act as an acid scavenger. google.com

Carbodiimide-Mediated (DCC/HOBt) and Azide Coupling Methods

Carbodiimide-mediated coupling is a widely used method for amide bond formation, particularly in peptide synthesis. peptide.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are used to activate a carboxylic acid. peptide.com The addition of 1-hydroxybenzotriazole (B26582) (HOBt) is crucial to minimize racemization by forming an active OBt ester intermediate, which then reacts with the amine. peptide.combachem.com The kinetics of this reaction show that the rate-determining step is the formation of the O-acylisourea from the carboxylic acid and the carbodiimide (B86325). luxembourg-bio.com

The use of water-soluble carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) is also common, especially when aqueous conditions are required. bachem.com The urea (B33335) byproduct from EDC is water-soluble, simplifying purification. peptide.combachem.com These methods offer mild reaction conditions and are compatible with a wide range of functional groups. bachem.com

| Reagent/Method | Description | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| SOCl₂/Dimethylamine | Activation of carboxylic acid to acyl chloride followed by amination. | Effective and widely used. | Use of hazardous reagents and corrosive byproducts. | orgsyn.org |

| DCC/HOBt | Carbodiimide-mediated coupling with an additive to suppress racemization. | Minimizes racemization, efficient coupling. | DCC byproduct (DCU) is poorly soluble. | peptide.combachem.com |

| EDC | Water-soluble carbodiimide for couplings in aqueous or polar solvents. | Water-soluble urea byproduct simplifies purification. | Limited stability in aqueous solution. | peptide.combachem.com |

Exploration of Precursor-Based Synthesis Routes

The construction of this compound is heavily reliant on precursor-based strategies that build the molecule from core components. These routes are often selected for their efficiency, scalability, and the availability of starting materials.

The most direct and conventional method for synthesizing this compound proceeds from its corresponding carboxylic acid precursor, 3-(4-methoxyphenyl)propanoic acid. This transformation is a classic example of amide bond formation, a cornerstone of organic synthesis. The process typically involves the activation of the carboxylic acid to enhance its reactivity toward the amine.

Commonly, the carboxylic acid is converted into a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(4-methoxyphenyl)propanoyl chloride is then reacted with dimethylamine to form the desired N,N-dimethylamide. Alternatively, peptide coupling agents can be employed to facilitate the reaction directly between the carboxylic acid and dimethylamine, avoiding the isolation of the acyl chloride intermediate. These coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

This precursor-based approach is highly effective due to the commercial availability and stability of both 3-(4-methoxyphenyl)propanoic acid and dimethylamine.

Table 1: General Synthesis via Phenylpropanoic Acid

| Reactant 1 | Reactant 2 | Key Reagent(s) | Product |

|---|

Beyond the primary synthesis, the functionalization of related saturated amides via stereoselective oxidation represents an advanced strategy for introducing further chemical complexity. researchgate.netunivie.ac.at This approach allows for the modification of the aliphatic chain of an amide that has already been formed. A key transformation in this area is the dehydrogenation of a substituted aliphatic amide to yield an α,β-unsaturated amide. researchgate.net

This process can be achieved through a facile and stereoselective dehydrogenation event, which has been shown to be compatible with a range of functional groups, including electron-donating groups like the methoxy (B1213986) (OMe) substituent present in the target compound's phenyl ring. researchgate.net The reaction typically involves activation of the amide, followed by an elimination step to form the double bond. This methodology provides a pathway to derivatives of the target compound, potentially serving as intermediates for further synthetic elaborations. univie.ac.at For instance, the resulting α,β-unsaturated amide could undergo subsequent reactions like Michael additions.

Table 2: Example of Amide Functionalization via Oxidation

| Starting Material | Reagents | Product Type | Key Feature |

|---|

Mechanistic Investigations of Key Synthetic Transformations

Understanding the precise mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions, minimizing byproducts, and maximizing yields.

The mechanism of amide bond formation from a carboxylic acid derivative is a well-studied reaction pathway that proceeds through a nucleophilic acyl substitution. The key steps are outlined below:

Activation of the Carboxyl Group: The carbonyl oxygen of 3-(4-methoxyphenyl)propanoic acid is protonated (if using an acid catalyst) or the carboxyl group is converted to a better leaving group. Using a coupling agent like EDC, a highly reactive O-acylisourea intermediate is formed.

Nucleophilic Attack: The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated acid. This step results in the formation of a tetrahedral intermediate.

Collapse of the Intermediate: The unstable tetrahedral intermediate collapses. The leaving group (e.g., water, or the DCC/EDC-derived urea) is expelled, and the carbonyl double bond is reformed, yielding the stable amide product.

Computational studies on related reactions have helped to characterize the transition states and intermediates involved in such transformations, confirming the energetic favorability of these pathways. mdpi.com The entire process is a sequence of equilibria, and reaction conditions are often manipulated to drive the reaction toward the final amide product.

Table 3: Key Stages in Amide Formation Mechanism

| Stage | Description | Key Species |

|---|---|---|

| 1. Activation | Carboxylic acid is converted into a more electrophilic species. | Activated Ester or Acyl Chloride |

| 2. Nucleophilic Attack | Dimethylamine attacks the activated carbonyl carbon. | Tetrahedral Intermediate |

Deuterium (B1214612) labeling is a powerful technique used to trace the path of atoms through a reaction and to investigate reaction mechanisms by leveraging the kinetic isotope effect. princeton.edu In the synthesis of this compound, deuterium labeling can provide definitive evidence for the proposed reaction pathways.

For example, to confirm that the amidation reaction proceeds via a direct substitution without unexpected rearrangements, deuterated dimethylamine, (CD₃)₂NH, could be used. The presence of the intact deuterated dimethylamino group in the final product would be confirmed by mass spectrometry (showing an increased molecular weight) and ¹H NMR spectroscopy (showing the absence of the N-methyl proton signals).

Furthermore, deuterium could be incorporated at the α- or β-positions of the 3-(4-methoxyphenyl)propanoic acid precursor. If the reaction were to proceed through an unexpected elimination-addition mechanism, loss of deuterium at these positions might be observed. The absence of such deuterium scrambling would provide strong support for the direct nucleophilic acyl substitution mechanism. Such studies are a staple in mechanistic organic chemistry for verifying reaction pathways. beilstein-journals.orgresearchgate.net

Table 4: Application of Deuterium Labeling in Mechanistic Studies

| Labeled Reactant | Purpose of Labeling | Expected Observation for Direct Substitution |

|---|---|---|

| (CD₃)₂NH | To confirm the integrity of the amine nucleophile during the reaction. | Product incorporates two CD₃ groups with no D/H scrambling. |

| 3-(4-methoxyphenyl)propanoic-2,2-d₂ acid | To probe for side reactions involving the α-protons (e.g., enolization). | Product retains deuterium exclusively at the α-position. |

Derivatization and Analog Synthesis of 3 4 Methoxyphenyl N,n Dimethylpropanamide

Structure Modification Strategies for Amide and Aromatic Moieties

The amide bond and the aromatic ring are key pharmacophoric features that can be readily modified. Strategies involve altering the substituents on the amide nitrogen and introducing various functional groups onto the phenyl ring.

The N,N-dimethyl group of the parent compound can be systematically replaced with a wide range of alkyl and aryl substituents to probe structure-activity relationships. The synthesis of these analogs typically involves the coupling of 3-(4-methoxyphenyl)propanoic acid with a primary or secondary amine. For instance, the synthesis of N-(4-methoxyphenyl)pentanamide, an analog where the entire N,N-dimethylpropanamide portion is modified, was achieved by reacting 4-anisidine (p-methoxyaniline) with pentanoic acid. nih.gov This reaction utilizes coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

This general approach allows for the introduction of various substituents, including:

Simple Alkyl Chains: Replacing dimethyl groups with diethyl, dipropyl, or cyclic amines like piperidine (B6355638) and morpholine.

Aryl Groups: Synthesis of N-aryl amides, such as N-phenyl or N-(substituted phenyl) derivatives, by coupling with the corresponding anilines.

Functionalized Substituents: Introducing groups bearing additional functionalities like hydroxyls, ethers, or esters to enhance properties such as solubility or target engagement.

The choice of the amine component is crucial in defining the properties of the resulting analog. The N-substitution can influence the molecule's conformation, lipophilicity, and hydrogen bonding capacity.

The electronic nature of substituents on both the aromatic ring and the acylating agent can significantly impact reaction outcomes. In the synthesis of related amide and sulfonamide structures, the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) influences reactivity and can dictate the yield of the final product.

For example, in the synthesis of a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, the position of the nitro group (a strong EWG) on the benzenesulfonyl chloride reagent had a dramatic effect on the reaction yield. mdpi.com The reaction between p-anisidine (B42471) and the substituted sulfonyl chloride yielded significantly different outcomes based on the isomer used.

| Substituent Position (Nitro Group) | Reactant | Yield (%) |

|---|---|---|

| Para (4-nitro) | 4-Nitrobenzenesulfonyl chloride | 85.84 |

| Meta (3-nitro) | 3-Nitrobenzenesulfonyl chloride | 79.65 |

| Ortho (2-nitro) | 2-Nitrobenzenesulfonyl chloride | 17.83 |

The data clearly indicates that the ortho-substituent dramatically reduces the yield, likely due to steric hindrance near the reaction center, which impedes the approach of the p-anisidine nucleophile. mdpi.com Such substituent effects are a critical consideration in designing synthetic routes for analogs of 3-(4-methoxyphenyl)-N,N-dimethylpropanamide to maximize efficiency.

Synthesis of Ring-Substituted Methoxyphenyl Amide Analogs

Introducing substituents directly onto the 4-methoxyphenyl (B3050149) ring is another key strategy for creating analogs. This can be achieved either by starting with an already substituted raw material or by performing electrophilic aromatic substitution on the 3-(4-methoxyphenyl)propanoic acid precursor before the amide coupling step.

Common synthetic routes for producing ring-substituted analogs, such as those seen in the synthesis of related substituted phenylisopropylamines, include: nih.gov

Nitration: Introduction of a nitro group, which can then be reduced to an amine, allowing for further derivatization.

Halogenation: Incorporation of chloro, bromo, or iodo substituents, which can serve as handles for cross-coupling reactions (e.g., Suzuki, Heck) to introduce more complex moieties.

Friedel-Crafts Acylation/Alkylation: Attaching new carbon-based groups to the aromatic ring.

The synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, while involving substitution on a different phenyl ring, demonstrates the general principle of combining substituted aromatic precursors to generate new analogs. mdpi.com The choice of starting materials, such as differently substituted benzaldehydes or anilines, dictates the final substitution pattern on the aromatic rings of the target molecule. unodc.org

Preparation of Bridged and Fused Heterocyclic Derivatives

The flexible propanamide backbone of this compound can be utilized as a synthon for constructing more rigid and complex heterocyclic systems. Through intramolecular cyclization reactions, it is possible to form fused or bridged ring structures.

A relevant example is the synthesis of isoxazole (B147169) derivatives, which can be formed from precursors that share the 3-aryl-propanone structure. The synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, for instance, starts from a chalcone (B49325) (an α,β-unsaturated ketone) that is derived from 4-methoxyacetophenone. wpmucdn.com This chalcone undergoes a reaction with hydroxylamine, followed by cyclization and elimination to form the five-membered heterocyclic isoxazole ring. wpmucdn.com This strategy showcases how the three-carbon chain connected to the 4-methoxyphenyl ring can be manipulated to create fused heterocyclic systems, thereby significantly altering the parent molecule's shape and chemical properties.

Development of Chiral Analogs and Enantioselective Synthesis

The development of chiral analogs introduces stereochemistry into the molecule, which is crucial for applications in pharmacology and materials science. For a 3-(4-methoxyphenyl)propanamide (B3023155) structure, a chiral center can be introduced at the C2 or C3 position of the propanamide chain.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. While specific enantioselective syntheses for this compound are not widely reported, general methodologies for related structures are well-established. Palladium-catalyzed asymmetric reactions, for example, are powerful tools for creating chiral molecules. An enantioselective three-component reaction of glyoxylic acid, sulfonamides, and aryltrifluoroborates has been developed to produce α-arylglycine derivatives with high enantioselectivity. nih.gov This type of methodology, which uses a chiral ligand to control the stereochemical outcome of the reaction, could be adapted for the asymmetric synthesis of α-substituted 3-(4-methoxyphenyl)propanamide analogs. nih.govnih.gov

Another approach involves the enantioselective C-H activation and arylation of aliphatic amides. By using a chiral palladium catalyst, it is possible to functionalize a C-H bond adjacent to the amide nitrogen, creating a chiral center with high enantiomeric excess. These advanced synthetic methods provide a pathway to access specific stereoisomers of derivatized this compound analogs.

Advanced Spectroscopic Characterization of 3 4 Methoxyphenyl N,n Dimethylpropanamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a fundamental tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Detailed Structural Elucidation using ¹H and ¹³C NMR

The ¹H and ¹³C NMR spectra of 3-(4-methoxyphenyl)-N,N-dimethylpropanamide provide definitive evidence for its covalent structure. The chemical shifts (δ), signal multiplicities, and coupling constants (J) allow for the unambiguous assignment of each proton and carbon atom in the molecule.

¹H NMR Analysis: The proton spectrum displays characteristic signals for each distinct environment. The aromatic protons of the 4-methoxyphenyl (B3050149) group appear as two multiplets between δ 7.26-7.17 ppm and δ 6.95-6.83 ppm. rsc.org The singlet at δ 3.84 ppm corresponds to the three protons of the methoxy (B1213986) (-OCH₃) group. rsc.org The aliphatic portion of the molecule is characterized by two triplets: one at δ 2.99-2.94 ppm and another at δ 2.61 ppm, representing the two methylene (B1212753) (-CH₂-) groups of the propanamide backbone. rsc.org The signal for the two N-methyl (-N(CH₃)₂) groups also appears in the δ 2.99-2.94 ppm multiplet. rsc.org The observation of distinct signals for the N-methyl groups is common in N,N-disubstituted amides due to restricted rotation around the amide C-N bond, which can make the methyl groups magnetically inequivalent.

¹³C NMR Analysis: The ¹³C NMR spectrum further corroborates the structure, showing a total of 10 unique carbon signals, consistent with the molecular symmetry. The amide carbonyl carbon is the most deshielded, appearing at δ 172.9 ppm. rsc.org The aromatic carbons are observed in the typical range of δ 110-158 ppm, with the methoxy-substituted carbon appearing at δ 157.5 ppm and the other quaternary carbon at δ 130.2 ppm. rsc.org The methoxy carbon itself is found at δ 55.2 ppm. rsc.org The aliphatic carbons of the propanamide chain and the N-methyl groups are located upfield, with signals at δ 37.2, 35.4, 33.7, and 26.7 ppm. rsc.org

Interactive Data Table: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

Note: The following table is interactive. Click on the headers to sort the data.

| Assignment | ¹H Chemical Shift (δ ppm) | Multiplicity | ¹³C Chemical Shift (δ ppm) |

| C=O | - | - | 172.9 |

| Ar-C (quaternary, C-O) | - | - | 157.5 |

| Ar-C (quaternary, C-CH₂) | - | - | 130.2 |

| Ar-CH (ortho to OCH₃) | 6.95-6.83 | Multiplet | 110.2 |

| Ar-CH (meta to OCH₃) | 7.26-7.17 | Multiplet | 129.6 |

| -OCH₃ | 3.84 | Singlet | 55.2 |

| -N(CH₃)₂ | 2.99-2.94 | Multiplet | 37.2, 35.4 |

| Ar-CH₂- | 2.99-2.94 | Multiplet | 33.7 |

| -CH₂-C=O | 2.61 | Triplet | 26.7 |

Application of Advanced NMR Techniques for Conformational Analysis

The relatively simple structure of this compound belies its complex conformational dynamics, which can be investigated using advanced NMR methods. nih.gov The key areas of conformational flexibility are the rotation around the C(O)-N amide bond and the rotations around the C-C single bonds of the propyl chain.

Due to the partial double bond character of the amide C-N bond, rotation is restricted, often leading to the existence of distinct cis and trans conformers. rsc.org In N,N-dimethyl amides, this can result in separate signals for the two N-methyl groups, a phenomenon that can be studied using variable-temperature NMR experiments. nih.gov By increasing the temperature, the rate of rotation increases, which can lead to the coalescence of the two methyl signals into a single, time-averaged peak. Analysis of the coalescence temperature and line shape allows for the calculation of the rotational energy barrier (ΔG‡).

Furthermore, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons that are close to each other, offering insights into the preferred solution-state conformation. copernicus.org For instance, NOE correlations between one of the N-methyl groups and the protons on the methylene group adjacent to the carbonyl would help to confirm the dominant rotameric form around the amide bond. Similarly, NOEs between the aromatic protons and the propyl chain protons can elucidate the preferred orientation of the methoxyphenyl group relative to the rest of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₂H₁₇NO₂), the calculated monoisotopic mass is 207.12593 Da. An HRMS measurement confirming this exact mass would provide unequivocal evidence for its elemental composition.

Upon ionization, the molecule undergoes fragmentation, and the resulting fragmentation pattern is a unique fingerprint that can be used for structural confirmation. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Loss of the dimethylamino radical from the molecular ion.

Benzylic cleavage: Cleavage of the bond between the two methylene groups of the propyl chain, leading to the formation of a stable methoxybenzyl cation or a tropylium (B1234903) ion (m/z 121).

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, though this is more common in esters and ketones.

Cleavage of the N,N-dimethyl group: Loss of a methyl radical or dimethylamine (B145610).

Interactive Data Table: Predicted HRMS Data for this compound

Note: The following table is interactive. Click on the headers to sort the data.

| Ion Formula | Description | Calculated Exact Mass (m/z) |

| [C₁₂H₁₇NO₂]⁺ | Molecular Ion (M⁺) | 207.12593 |

| [C₁₁H₁₄O₂]⁺ | Loss of -NHCH₃ | 178.09938 |

| [C₈H₉O]⁺ | Methoxybenzyl/Tropylium ion | 121.06532 |

| [C₅H₁₀NO]⁺ | Fragment from cleavage at β-carbon | 100.07624 |

| [C₄H₁₀N]⁺ | Dimethylaminomethyl cation | 72.08130 |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-transform infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present, making FTIR an excellent tool for qualitative analysis. uhcl.edu

The FTIR spectrum of this compound is expected to show several key absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹.

C=O Stretching: The amide carbonyl group (C=O) gives rise to a very strong and sharp absorption band. For a tertiary amide, this band is typically located in the range of 1630-1670 cm⁻¹. ucla.edu

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in the amide appears in the 1200-1300 cm⁻¹ range.

C-O Stretching: The aryl-alkyl ether C-O bond shows a strong absorption, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch). researchgate.net

Interactive Data Table: Expected FTIR Absorption Frequencies for this compound

Note: The following table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (-CH₂, -CH₃) | 2850 - 2960 | Medium-Strong |

| C=O Stretch | Tertiary Amide | 1630 - 1670 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-O Stretch | Aryl-Alkyl Ether (Asymmetric) | 1230 - 1270 | Strong |

| C-O Stretch | Aryl-Alkyl Ether (Symmetric) | 1020 - 1075 | Medium |

| C-N Stretch | Tertiary Amide | 1200 - 1300 | Medium |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides information on the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid crystalline state. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

Although a specific crystal structure for this compound is not publicly available, analysis of similar N-aryl amide and propanamide structures allows for a detailed prediction of its solid-state characteristics. sunway.edu.mysemanticscholar.org A crystallographic study would definitively establish:

Molecular Conformation: The precise dihedral angles defining the orientation of the 4-methoxyphenyl ring relative to the propanamide chain and the planarity of the amide group.

Bond Parameters: Exact measurements of all bond lengths and angles, which can provide insight into electronic effects like conjugation and hyperconjugation. For example, the C(O)-N bond is expected to be shorter than a typical C-N single bond, confirming its partial double bond character.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this molecule, C-H···O hydrogen bonds involving the amide oxygen and aromatic or aliphatic C-H groups are likely to be significant. nih.gov Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may play a role in stabilizing the crystal structure. mdpi.com

Analysis of the crystal structures of related compounds, such as various N-aryl propanamides, reveals that the packing is often dominated by hydrogen bonding and van der Waals forces, leading to the formation of well-defined supramolecular architectures. semanticscholar.org

No Publicly Available Scientific Data for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific mechanistic or biological studies corresponding to the compound This compound were found. The requested analysis, focusing on its effects on enzyme inhibition, cellular mechanisms of action, and receptor binding, cannot be completed due to the absence of published research on this particular molecule.

Searches for the compound did not yield specific data related to:

Enzyme Inhibition Mechanisms: There is no available information detailing its activity as an inhibitor of specific enzymes such as Acetylcholinesterase or Histone Deacetylase, nor any kinetic studies on its potential interactions.

Cellular Mechanisms of Action: No in vitro studies were identified that describe its antiproliferative effects in non-human cell lines or its ability to modulate apoptotic pathways.

Receptor Binding and Activation: There is no data on the binding affinity or activation mechanisms of this compound in any non-human models.

While general information exists for related chemical structures and the broader topics of enzyme inhibition and cellular apoptosis, the strict requirement to focus solely on This compound prevents the inclusion of such data. The generation of a scientifically accurate article as outlined is not possible without primary or secondary research sources dedicated to this specific compound.

Analytical Methodologies and Characterization of 3 4 Methoxyphenyl N,n Dimethylpropanamide

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, indispensable for the separation and purification of chemical compounds. For 3-(4-methoxyphenyl)-N,N-dimethylpropanamide, several chromatographic techniques are employed to ensure its chemical integrity.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For purity analysis, a reversed-phase column, such as a C18, is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV detector, as the methoxyphenyl group in the compound is a strong chromophore.

When the compound is synthesized in a chiral form, determining the enantiomeric excess (e.e.) is critical. This is accomplished using chiral HPLC. iivs.org This specialized form of HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of CSP and mobile phase is crucial for achieving baseline resolution between the enantiomers. Polysaccharide-based chiral columns are often effective for this type of separation. The ratio of the peak areas of the two enantiomers in the chromatogram allows for the precise calculation of the enantiomeric excess. iivs.org

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Purity Analysis | Enantiomeric Excess Determination |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water gradient | Isocratic mixture (e.g., Hexane (B92381)/Isopropanol) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detector | UV at ~225 nm or 275 nm | UV at ~225 nm or 275 nm |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 25 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for identifying and quantifying volatile and semi-volatile impurities that may be present in a sample of this compound. ijcrt.orgnih.gov In this method, the sample is vaporized and introduced into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the capillary column. researchgate.net

As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each component, acting as a "molecular fingerprint" that allows for definitive identification by comparison to spectral libraries. researchgate.net This technique is particularly useful for detecting residual solvents from the synthesis, or any volatile by-products that might not be easily detected by HPLC. tandfonline.com

Flash Column Chromatography for Purification

During the synthesis of this compound, purification of the crude product is essential to remove unreacted starting materials, reagents, and by-products. Flash column chromatography is a rapid and efficient method for preparative-scale purification. researchgate.net The technique utilizes a glass column packed with a solid stationary phase, most commonly silica (B1680970) gel. researchgate.net

The crude mixture is loaded onto the top of the column, and a solvent system (mobile phase), typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297), is passed through the column under moderate pressure. nih.goviajps.com Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation and collection in fractions. The progress of the separation is often monitored by Thin-Layer Chromatography. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively to monitor the progress of chemical reactions, such as the synthesis of this compound. sielc.comsielc.com A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent material, usually silica gel.

The plate is then placed in a developing chamber with a suitable solvent system. As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates. By comparing the spot of the reaction mixture to spots of the starting materials, one can qualitatively assess the consumption of reactants and the formation of the product. dmphotonics.com Visualization is typically achieved under UV light, where the aromatic ring of the compound allows it to be seen as a dark spot on a fluorescent background.

Quantitative Analytical Methods

Beyond separation, quantitative analysis is necessary to determine the concentration of this compound in a given sample.

Radioligand Binding Assays for Receptor Analysis

Radioligand binding assays are a cornerstone in pharmacology and drug discovery for determining the affinity of a compound for a specific receptor. giffordbioscience.comnih.gov These assays are highly sensitive and robust, making them the gold standard for quantifying ligand-receptor interactions. giffordbioscience.com A competitive binding assay would be a common approach to evaluate the binding affinity of this compound for a target receptor.

Principle of the Assay

The fundamental principle of a competitive radioligand binding assay is the competition between an unlabeled ligand (the compound of interest, this compound) and a radiolabeled ligand (a known high-affinity ligand for the target receptor) for a finite number of receptor binding sites. giffordbioscience.com By incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound, the ability of the test compound to displace the radioligand can be measured. giffordbioscience.comnih.gov

Experimental Protocol

A typical experimental protocol would involve the following steps:

Receptor Preparation: A source of the target receptor is required, which could be a cell membrane preparation from tissues known to express the receptor or from cultured cells engineered to overexpress the receptor. giffordbioscience.com

Incubation: The receptor preparation is incubated in a suitable buffer with a fixed concentration of the radiolabeled ligand and a range of concentrations of this compound. giffordbioscience.com The incubation is carried out for a sufficient time to allow the binding to reach equilibrium. giffordbioscience.com

Separation of Bound and Free Radioligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the receptor-containing membranes while allowing the free radioligand to pass through. giffordbioscience.comeuropeanpharmaceuticalreview.com

Quantification of Radioactivity: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a scintillation counter. giffordbioscience.com

Data Analysis

The data obtained from the assay would be plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. This results in a sigmoidal dose-response curve. From this curve, the IC₅₀ value can be determined, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand. giffordbioscience.com The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand. nih.gov

Hypothetical Data for a Competitive Binding Assay

The following interactive table represents hypothetical data that could be generated from a competitive binding assay for this compound against a hypothetical receptor.

| Concentration of this compound (nM) | % Specific Binding of Radioligand |

| 0.1 | 98 |

| 1 | 95 |

| 10 | 85 |

| 50 | 50 |

| 100 | 25 |

| 500 | 10 |

| 1000 | 5 |

This table contains hypothetical data for illustrative purposes.

From this hypothetical data, the IC₅₀ value for this compound would be approximately 50 nM.

Characterization in Different Solvent Systems and Matrices

The solubility and stability of a compound in various solvents and biological matrices are critical parameters that influence its handling, formulation, and bioavailability. The chemical structure of this compound, which includes a moderately polar tertiary amide group, an aromatic ring, and an ether linkage, suggests it will have varied solubility in different solvents. solubilityofthings.com

Solubility Profile

The presence of the N,N-dimethylamide group, which can act as a hydrogen bond acceptor, and the polar ether group would likely confer some solubility in polar protic and aprotic solvents. solubilityofthings.comstackexchange.com The methoxyphenyl group, being lipophilic, would contribute to its solubility in nonpolar organic solvents. A systematic study of its solubility in a range of common laboratory solvents would be necessary to establish a comprehensive solubility profile.

Predicted Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Predicted Solubility |

| Water | Polar Protic | Low |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Dichloromethane | Nonpolar | Soluble |

| Toluene | Nonpolar | Sparingly Soluble |

| Hexane | Nonpolar | Insoluble |

This table contains predicted data based on the chemical structure and is for illustrative purposes.

Characterization in Biological Matrices

The analysis of this compound in complex biological matrices, such as plasma, urine, or tissue homogenates, presents a greater challenge due to the presence of endogenous interfering substances. nih.gov The development of a robust analytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be essential for its accurate quantification in these matrices. researchgate.netdrugtargetreview.com

Sample Preparation

The primary goal of sample preparation is to extract the analyte of interest from the biological matrix and remove interfering components. nih.gov Common techniques that would be applicable for this compound include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. The supernatant containing the analyte is then analyzed.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. The choice of the organic solvent would depend on the polarity of the compound.

Solid-Phase Extraction (SPE): SPE provides a more selective extraction and cleanup by utilizing a solid sorbent to retain the analyte while interfering substances are washed away. nih.gov The choice of the sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) would be based on the physicochemical properties of this compound.

Analytical Method

An LC-MS/MS method would likely be the method of choice for the sensitive and selective quantification of this compound in biological matrices. researchgate.netdrugtargetreview.com This would involve optimizing the chromatographic conditions (e.g., column type, mobile phase composition) to achieve good separation of the analyte from matrix components and developing a multiple reaction monitoring (MRM) method on the mass spectrometer for high selectivity and sensitivity. researchgate.net

Applications of 3 4 Methoxyphenyl N,n Dimethylpropanamide in Chemical and Materials Science

Role as a Chemical Building Block and Synthetic Intermediate

The principal application of 3-(4-methoxyphenyl)-N,N-dimethylpropanamide is as a foundational component, or building block, in multi-step organic synthesis. Its structural framework is valuable for chemists aiming to construct larger, more intricate molecular architectures.

Research has demonstrated that the core structure of this compound serves as a precursor for creating complex heterocyclic compounds. For instance, the related 3-(4-methoxyphenyl)prop-2-enone skeleton, a direct precursor to the propanamide, is used in aza-Michael addition reactions to synthesize β-azolyl ketones. mdpi.com One such derivative, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, has been identified as a compound with potential bioactivity, related to molecules used in fungicide, bactericide, and herbicide formulations. mdpi.com This highlights the role of the 3-(4-methoxyphenyl)propane backbone in providing a scaffold for developing new, potentially bioactive agents.

The 3-(4-methoxyphenyl)propanamide (B3023155) structure is a key reactant for generating a variety of derivatives and analogs for research purposes. By modifying the amide portion of the molecule, new chemical entities can be created. An example of this is the compound N-(3-hydroxy-4-methylphenyl)-3-(4-methoxyphenyl)propanamide, which is synthesized as a useful compound for chemical research. The generation of such analogs demonstrates the utility of the parent compound as a starting material for creating libraries of related molecules to be screened for various applications. The stability and reactivity of the methoxyphenyl propanamide structure make it a valuable building block for producing these specialty chemicals. chemimpex.com

| Derived Compound Name | Synthetic Application | Potential Use |

|---|---|---|

| 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Precursor for bioactive molecules via aza-Michael addition. mdpi.com | Fungicides, Bactericides, Herbicides mdpi.com |

| N-(3-hydroxy-4-methylphenyl)-3-(4-methoxyphenyl)propanamide | Generation of new analogs for chemical investigation. | Research Compound |

Utilization as a Specialty Solvent in Polymer Chemistry

Based on available scientific literature and chemical databases, there is no documented evidence of this compound being utilized as a specialty solvent in polymer chemistry.

There is no information to suggest that this compound is used as a replacement for conventional polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) or N,N-dimethylformamide (DMF).

There is no available data describing the dissolution properties of this compound for poorly-soluble polymers like polyamide (PA), polyimide (PI), polyamide-imide (PAI), or polyurethane (PU).

Applications in Formulations and Industrial Processes

The documented role of this compound is primarily confined to its use as a synthetic intermediate in laboratory-scale organic chemistry. Information regarding its incorporation into large-scale industrial formulations or processes is not publicly available. While related methoxyphenyl amide structures are explored in agrochemical and material science formulations, these applications have not been specifically attributed to this compound itself. chemimpex.com

Components in Inks, Coatings, and Adhesives

No information was found detailing the use of this compound as a component in inks, coatings, or adhesives.

Use in Cleaning Formulations

There is no available data on the inclusion of this compound in cleaning formulations.

Contribution to Novel Material Development

Research detailing the contribution of this compound to the development of novel materials could not be located.

Investigation as a Probe for Biomolecular Interactions

There is no evidence in the searched literature of this compound being investigated as a probe for biomolecular interactions.

Structure Activity and Structure Property Relationships of 3 4 Methoxyphenyl N,n Dimethylpropanamide Derivatives

Correlation of Structural Modifications with Mechanistic Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and chemical features. For derivatives of 3-(4-methoxyphenyl)-N,N-dimethylpropanamide, subtle changes in the molecular architecture can lead to significant shifts in their interactions with biological targets like enzymes and receptors.

Impact of Substituent Variation on Enzyme Inhibition Potency

The potency of enzyme inhibitors can be dramatically altered by modifying substituents on the core structure. Quantitative Structure-Activity Relationship (QSAR) studies on various inhibitor classes demonstrate that the inhibitory activity is often correlated with a combination of hydrophobic, electronic, and steric factors. For instance, in a series of carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system, specific structural features are crucial for potent inhibition. nih.gov

While direct enzyme inhibition data for this compound derivatives is not extensively detailed in the provided context, general principles can be inferred. The introduction of various substituents on the phenyl ring would modulate the molecule's properties:

Electronic Effects : Electron-withdrawing groups (e.g., nitro, halo-) or electron-donating groups (e.g., amino, hydroxyl) on the phenyl ring alter the electron density distribution across the molecule. This can affect the strength of binding interactions with amino acid residues in the active site of an enzyme.

Hydrophobic Effects : The addition of lipophilic groups, such as alkyl or trifluoromethyl moieties, can enhance binding to hydrophobic pockets within an enzyme's active site. A clear relationship between the octanol-water partition coefficient (Log P) and biological activity is often observed in such cases.

Steric Effects : The size and shape of substituents play a critical role. Bulky groups may cause steric hindrance, preventing the molecule from fitting optimally into the enzyme's active site, thereby reducing potency. Conversely, a well-placed group could enhance van der Waals interactions and improve binding affinity.

Conformational Effects on Receptor Binding and Activation

The conformation of a molecule—its spatial arrangement—is paramount for its interaction with receptors, determining not only its binding affinity but also whether it acts as an agonist (activator) or antagonist (blocker). Studies on structurally related N-phenylpropanamide derivatives, which are potent ligands for the µ-opioid receptor, illustrate this principle vividly.

Introducing stereocenters and conformational constraints can lead to vastly different pharmacological profiles. For example, in a series of diastereomeric N-phenylpropanamides, the specific stereoisomer determines the potency and the nature of the interaction with opioid receptors. nih.gov One isomer can be an extremely potent agonist, thousands of times more potent than morphine, while another can act as a weak antagonist. nih.gov

Key structural modifications and their conformational consequences include:

Rigidification : Replacing flexible alkyl chains with more constrained ring systems (e.g., a cyclohexyl linker) can lock the molecule into a specific conformation. This can improve selectivity for a particular receptor subtype by favoring the optimal binding pose for that receptor while disfavoring binding to others.

Stereoisomerism : The absolute configuration at chiral centers profoundly impacts biological activity. The precise 3D orientation of key functional groups (like the phenyl ring and the amide moiety) dictates the ability to form specific hydrogen bonds, hydrophobic interactions, and ionic bonds with the receptor's binding pocket. For some µ-opioid receptor ligands, one enantiomer may be a potent agonist while the other is significantly less active or even an antagonist. nih.gov

The table below summarizes the binding affinities of selected ligands for various receptors, illustrating the impact of structural changes.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| trans-7 | D3 | 0.18 |

| D4 | >200-fold selective | |

| D2 | >200-fold selective | |

| 5-HT1A | >200-fold selective | |

| alpha1 | >200-fold selective |

This interactive table is based on data for trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide, a structurally related compound, to illustrate the principles of receptor affinity and selectivity.

Relationship between Molecular Structure and Physicochemical Behavior in Solvents

The physicochemical properties of a compound, such as its solubility and stability, are governed by its molecular structure and the nature of the surrounding solvent. The N,N-dimethylpropanamide portion of the target molecule is a strong donor solvent that coordinates to metal ions through its carbonyl oxygen atom. sigmaaldrich.com

Influence of Functional Groups on Solvent Properties and Dissolving Power

Amide Group : The N,N-dimethylpropanamide moiety is polar due to the carbonyl group (C=O). This group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like water and alcohols. Its tertiary nature prevents it from acting as a hydrogen bond donor. This part of the structure contributes to its solubility in polar solvents.

Methoxy (B1213986) Group : The ether linkage in the methoxy (-OCH3) group is also polar and can act as a hydrogen bond acceptor, further enhancing interactions with polar solvents.

Phenyl Ring : The aromatic ring is nonpolar and hydrophobic. It engages in van der Waals forces and potential π-π stacking interactions with other aromatic molecules or nonpolar solvent components. This part of the structure contributes to solubility in less polar organic solvents.

The balance between the polar amide and methoxy groups and the nonpolar phenylpropyl moiety dictates the compound's solubility. The parent fragment, N,N-dimethylpropanamide, has a negative LogP value (-0.22), indicating its hydrophilic nature. chemsrc.com The addition of the 4-methoxyphenyl (B3050149) group significantly increases the molecule's size and hydrophobicity, which would be expected to decrease its water solubility and increase its solubility in organic solvents like dichloromethane and ethyl acetate (B1210297).

The table below lists some experimental physical properties of the related compound N,N-dimethylpropanamide.

| Property | Value |

| Molecular Weight | 101.15 g/mol |

| Boiling Point | 174-176 °C |

| Melting Point | -45 °C |

| Density | 0.92 g/mL at 25 °C |

| LogP | -0.22 |

| Vapor Pressure | 1.1 mmHg at 25°C |

This interactive table is based on data for N,N-dimethylpropanamide. sigmaaldrich.comchemsrc.comchemeo.comnih.gov

Chemoinformatics and QSAR Approaches for Predictive Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used to predict the biological activity and properties of new chemical entities before they are synthesized. mdpi.com These methods establish a mathematical relationship between the chemical structure of a series of compounds and their observed activity.

A typical QSAR study involves:

Data Set : A collection of structurally related molecules with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or Ki values for receptor binding) is assembled.

Descriptor Calculation : For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., Wiener index), electronic descriptors (e.g., dipole moment), and hydrophobic descriptors (e.g., AlogP). mdpi.com

Model Generation : Statistical methods, such as multiple linear regression or genetic function approximation (GFA), are used to build an equation that correlates the descriptors with the biological activity. mdpi.com

For example, a QSAR model for a series of acetylcholinesterase inhibitors took the form: pKi = 3.054 + 0.005 * (WIENER) + 0.228 * (ALOGP98) - 4.182 * (CHI-V-3_C) - 0.546 * (PHI) mdpi.com

This equation shows that the inhibitory activity (pKi) is dependent on the Wiener index (a topological descriptor), AlogP98 (hydrophobicity), and other shape indices.

More advanced methods like 3D-QSAR (e.g., CoMFA and CoMSIA) provide even greater insight. mdpi.com These models generate 3D contour maps that visualize regions around the aligned molecules where changes in steric, electrostatic, or hydrophobic properties are predicted to increase or decrease activity. nih.govmdpi.com For instance, a CoMSIA model for dopamine D3 receptor ligands revealed that electrostatic and steric fields were critical for binding affinity. mdpi.com These maps can guide medicinal chemists in designing new derivatives of this compound with enhanced potency and selectivity by indicating where to add or remove specific functional groups.

Q & A

Q. What are the recommended synthetic routes for 3-(4-methoxyphenyl)-N,N-dimethylpropanamide?

- Methodological Answer : The compound can be synthesized via amide coupling between 3-(4-methoxyphenyl)propanoic acid and dimethylamine. Key steps include:

- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC, EDC) to form an acyl chloride or active ester intermediate.

- Reaction with dimethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with a base such as triethylamine (TEA) to neutralize HCl .

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water.

Critical Considerations : Optimize reaction temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of acid to amine) to minimize byproducts like unreacted acid or over-alkylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for signals at δ 6.8–7.2 ppm (aromatic protons from 4-methoxyphenyl), δ 3.8 ppm (methoxy group), and δ 2.9–3.1 ppm (N,N-dimethyl protons) .

- ¹³C NMR : Confirm the carbonyl (C=O) signal at ~170 ppm and methoxy carbon at ~55 ppm.

- Mass Spectrometry (MS) : ESI-MS or GC-MS should show a molecular ion peak at m/z 235.3 (C₁₂H₁₇NO₂) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer :

- Degradation Pathways : Susceptible to hydrolysis under acidic/basic conditions due to the amide bond. Avoid prolonged exposure to moisture or high temperatures (>40°C) .

- Storage : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the methoxyphenyl group .

- Handling : Use gloveboxes or fume hoods to minimize light exposure and atmospheric moisture .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase (COX) or microbial enzymes. The methoxyphenyl group may engage in π-π stacking, while the amide moiety participates in hydrogen bonding .

- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP (predicted ~2.1) and topological polar surface area (TPSA ~46 Ų) to correlate structural features with antimicrobial or anti-inflammatory activity .

- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., blood-brain barrier permeability: low due to polar amide group) .

Q. What in vitro assays are suitable for evaluating the compound's pharmacological potential?

- Methodological Answer :

- Antimicrobial Activity :

- MIC Assay : Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using broth microdilution (concentration range: 1–256 µg/mL) .

- Anti-Inflammatory Screening :

- COX-2 Inhibition : Use a colorimetric kit (e.g., Cayman Chemical) to measure IC₅₀ values. Compare to celecoxib as a positive control .

- Cytotoxicity :

- MTT Assay : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .

Q. How to resolve discrepancies in experimental data across different studies (e.g., conflicting bioactivity results)?

- Methodological Answer :

- Reproducibility Checks :

- Verify compound purity and stereochemistry (if applicable) via chiral HPLC or X-ray crystallography .

- Standardize assay protocols (e.g., cell passage number, serum concentration in media) .

- Data Triangulation :

- Cross-validate results using orthogonal methods (e.g., combine enzyme inhibition data with cellular assays) .

- Controlled Variables :

- Account for solvent effects (e.g., DMSO concentration ≤0.1% in cell assays) and batch-to-batch variability in compound synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.